2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
Description
2-Thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone (hereafter referred to as Compound A) is a heterocyclic organic compound with the molecular formula C₁₇H₁₅F₃N₂OS and a molar mass of 352.38 g/mol . It features a pyrroloquinoxaline core fused with a tetrahydrofuran-like ring system, substituted at position 7 with a trifluoromethyl (-CF₃) group and at position 5 with a 2-thienyl methanone moiety. The trifluoromethyl group enhances electronegativity and metabolic stability, while the thienyl group contributes to π-π stacking interactions and moderate lipophilicity .
Properties
IUPAC Name |
thiophen-2-yl-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c18-17(19,20)11-5-6-13-14(9-11)22(10-12-3-1-7-21(12)13)16(23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUPNVRNRUXRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a trifluoromethyl group and a thienyl moiety, suggests it may exhibit significant biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 414.34 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16F6N2O |
| Molar Mass | 414.34 g/mol |
| Structural Features | Thienyl, Trifluoromethyl |
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrroloquinoxaline compounds can exhibit significant antitumor activity. For instance, compounds with similar structural characteristics have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against breast cancer and lung cancer cell lines, suggesting that the compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's thienyl and trifluoromethyl groups are known to enhance antimicrobial activity. In vitro assays have shown that related compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, thioether-containing derivatives have been reported to achieve over 60% inhibition against R. solanacearum, indicating that similar mechanisms might be at play for the compound .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
- Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, potentially modulating immune responses or apoptosis .
Study 1: Anticancer Efficacy
In a controlled study examining the anticancer properties of tetrahydropyrroloquinoxaline derivatives, researchers found that compounds exhibiting trifluoromethyl substitutions showed enhanced potency against various tumor cell lines. The study highlighted the importance of structural features in determining biological activity .
Study 2: Antimicrobial Evaluation
A comparative analysis of thioether-containing compounds revealed that those with similar structural motifs to this compound displayed significant antibacterial activity. The results indicated that modifications in the thienyl group could lead to variations in efficacy against specific bacterial strains .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of this compound includes a thienyl group and a trifluoromethyl moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications. For example, derivatives of quinoxaline have been synthesized through methods such as the Michael reaction and thiation processes that yield various functionalized products with enhanced biological properties .
Anticancer Activity
Research has demonstrated that compounds similar to 2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone exhibit significant anticancer activity. For instance:
- Antiproliferative Studies : Compounds derived from quinoxaline structures have shown promising results against various cancer cell lines. In one study, derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer therapy .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Broad-Spectrum Activity : Similar derivatives have been screened for antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. Some compounds demonstrated significant activity with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain strains .
- Targeting Specific Pathogens : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane penetration, making these compounds effective against resistant strains of bacteria.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of quinoxaline derivatives, researchers synthesized a series of compounds based on the quinoxaline scaffold. The study revealed that modifications at specific positions significantly impacted their cytotoxicity profiles. Notably, compounds with thienyl substitutions showed enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on synthesized derivatives of quinoxaline and thienyl compounds. The results indicated that certain derivatives exhibited broad-spectrum antimicrobial properties, effectively inhibiting both bacterial and fungal growth. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial potency.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Stability and Purity
Q & A
Q. What are the optimal synthetic routes for 2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted quinoxaline precursors with thienyl-containing reagents. For example, a multi-step approach may include: (i) Preparation of a 7-(trifluoromethyl)pyrroloquinoxaline intermediate via Pd-catalyzed cross-coupling or nucleophilic substitution. (ii) Functionalization at the 5-position using a thienylmethanone group via Friedel-Crafts acylation or Suzuki-Miyaura coupling under inert conditions (e.g., dry THF, Ar atmosphere). Key parameters include temperature control (60–80°C for cyclization) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yields can be optimized by adjusting stoichiometry of trifluoromethyl precursors .
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Thienyl protons (δ 6.8–7.5 ppm, split into doublets due to coupling).
- Trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm).
- Tetrahydropyrroloquinoxaline protons (δ 2.5–4.0 ppm, multiplet patterns).
- IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- X-ray Crystallography : Resolve the bicyclic system’s conformation (e.g., chair vs. boat for the pyrroloquinoxaline ring) and dihedral angles between thienyl and quinoxaline moieties. Use data from analogous structures (e.g., monoclinic P2₁/c space group, β ~104.6°) .
Q. What biological targets are plausible based on the compound’s structural features?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, suggesting potential CNS or enzyme-targeted applications. Prioritize targets via: (i) Docking studies : Screen against kinases (e.g., JAK2) or GPCRs using the thienyl group as a hydrogen bond acceptor. (ii) In vitro assays : Test inhibitory activity on acetylcholinesterase or monoamine oxidases, leveraging the quinoxaline core’s π-π stacking potential .
Advanced Research Questions
Q. How to resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. Address discrepancies by: (i) Variable-temperature NMR : Identify dynamic processes (e.g., ring inversion) by tracking signal splitting at 25°C vs. -40°C. (ii) 2D NMR (COSY, NOESY) : Assign ambiguous proton environments (e.g., distinguishing quinoxaline N-H from thienyl protons). (iii) DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate assignments .
Q. What computational approaches model the compound’s reactivity in nucleophilic environments?
- Methodological Answer : (i) DFT (B3LYP/6-311+G )**: Calculate Fukui indices to predict electrophilic/nucleophilic sites. The thienyl carbonyl is likely susceptible to nucleophilic attack. (ii) MD Simulations : Assess solvation effects (e.g., DMSO vs. H₂O) on reaction pathways for hydrolysis or ring-opening. (iii) Transition State Analysis : Map energy barriers for trifluoromethyl group substitution using Gaussian or ORCA software .
Q. How to design experiments to study the trifluoromethyl group’s electronic effects on the quinoxaline core?
- Methodological Answer : (i) Hammett Analysis : Synthesize analogs with -CF₃, -Cl, and -OCH₃ substituents. Measure rate constants for a model reaction (e.g., ester hydrolysis) to derive σ values. (ii) UV-Vis Spectroscopy : Compare absorbance shifts (λmax) in π→π* transitions to quantify electron-withdrawing strength. (iii) Cyclic Voltammetry : Determine redox potentials (E₁/₂) to correlate -CF₃’s impact on electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
